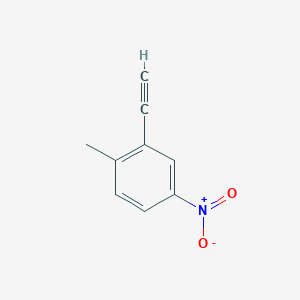

2-Ethynyl-1-methyl-4-nitrobenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

2-ethynyl-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKFXZQFDIEEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Ethynyl 1 Methyl 4 Nitrobenzene and Its Derivatives

Regioselective Functionalization of Benzene (B151609) Scaffolds

The precise placement of substituents on the benzene ring is paramount. This is typically achieved through a series of electrophilic aromatic substitution and directed functionalization reactions.

The introduction of a nitro group onto a toluene (B28343) backbone is a classic example of electrophilic aromatic substitution. The methyl group of toluene is an activating group, making the ring more reactive than benzene itself and directing incoming electrophiles to the ortho and para positions. cerritos.eduthemasterchemistry.com The nitration of toluene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. cerritos.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). cerritos.eduyoutube.commasterorganicchemistry.com

The reaction of toluene with the nitrating mixture yields a mixture of ortho-nitrotoluene and para-nitrotoluene. cerritos.edu To synthesize 2-ethynyl-1-methyl-4-nitrobenzene, the desired starting material is 4-nitrotoluene (B166481). The separation of the ortho and para isomers can be achieved through techniques such as fractional distillation or chromatography.

Table 1: Isomer Distribution in the Nitration of Toluene

| Isomer | Percentage Yield |

| ortho-Nitrotoluene | ~60-65% |

| para-Nitrotoluene | ~30-35% |

| meta-Nitrotoluene | ~5% |

Note: Yields can vary depending on reaction conditions.

While the nitration of toluene is a common starting point, alternative strategies could involve the methylation of a nitro-substituted benzene derivative. However, direct methylation of nitrobenzene (B124822) is less common due to the deactivating nature of the nitro group, which makes the ring less susceptible to electrophilic attack. More advanced methods for direct C-H functionalization are emerging, but for the synthesis of this compound, starting with toluene is generally more practical. acs.orgeurekaselect.com Recent research has explored the direct reductive N-methylation of nitro compounds, which offers a more straightforward route to N-methylated amines, but this is not directly applicable to the methylation of the benzene ring itself. researchgate.netnih.govresearchgate.net

Alkyne Installation and Protection Methodologies

With the 4-nitrotoluene scaffold in hand, the next critical step is the introduction of the ethynyl (B1212043) group at the 2-position.

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

To apply this to the synthesis of this compound, a halogen must first be introduced at the 2-position of 4-nitrotoluene. This can be achieved through electrophilic halogenation. The subsequent Sonogashira coupling would then be performed with a protected alkyne, such as (trimethylsilyl)acetylene. The use of a silyl (B83357) protecting group is common to prevent self-coupling of the terminal alkyne. harvard.edu

The general reaction scheme is as follows:

Halogenation: 4-nitrotoluene is halogenated (e.g., brominated) at the 2-position to yield 2-bromo-1-methyl-4-nitrobenzene.

Sonogashira Coupling: The resulting aryl bromide is then coupled with (trimethylsilyl)acetylene using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base (e.g., an amine). wikipedia.orgorganic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Purpose |

| Aryl Halide | 2-Bromo-1-methyl-4-nitrobenzene | Electrophilic partner |

| Alkyne | (Trimethylsilyl)acetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Facilitates transmetalation |

| Base | Triethylamine (B128534), Diisopropylamine | Neutralizes HX by-product |

| Solvent | THF, DMF | Reaction medium |

Once the trimethylsilyl-protected alkyne has been installed, the silyl group must be removed to generate the terminal alkyne. This desilylation is typically achieved under mild basic conditions. harvard.edu A common method involves treating the silylated compound with a base such as potassium carbonate or potassium hydroxide (B78521) in a protic solvent like methanol (B129727). organic-chemistry.org The reaction is generally clean and proceeds in high yield. For instance, the desilylation of trimethyl((4-nitrophenyl)ethynyl)silane (B1599181) can be achieved by stirring with aqueous potassium hydroxide in methanol at room temperature.

Advanced Catalytic Systems in Synthesis

The efficiency and scope of the Sonogashira coupling have been significantly enhanced by the development of advanced catalytic systems. numberanalytics.com These include:

Ligand Development: The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands on the palladium center can improve catalytic activity and stability, allowing for reactions to be carried out under milder conditions and with lower catalyst loadings. numberanalytics.comlibretexts.org

Copper-Free Sonogashira Coupling: While copper(I) is a common co-catalyst, it can sometimes lead to the formation of alkyne homocoupling byproducts. Copper-free Sonogashira protocols have been developed to circumvent this issue. wikipedia.org

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, heterogeneous catalysts, such as palladium nanoparticles supported on various materials, have been developed. nih.gov These systems offer advantages in terms of sustainability and cost-effectiveness for large-scale synthesis. nih.gov Iron- and cobalt-based catalysts have also been explored as more economical and environmentally friendly alternatives to palladium. nih.gov

Palladium- and Copper-Catalyzed Transformations

The Sonogashira cross-coupling reaction stands as a cornerstone for the synthesis of aryl alkynes, including derivatives of this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide, such as 2-bromo-5-nitrotoluene (B182602) or 2-iodo-5-nitrotoluene, with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org

The general reactivity trend for the aryl halide in Sonogashira coupling is I > Br > Cl. libretexts.org The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency and yield. Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used as catalysts. libretexts.org The copper(I) salt, typically CuI, acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex. wikipedia.org

The reaction is typically carried out in a solvent such as an amine (which can also act as the base) or an organic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). wikipedia.org The presence of a base, commonly an amine like triethylamine or diisopropylamine, is crucial to neutralize the hydrogen halide formed during the reaction. wikipedia.org

While no specific literature detailing the synthesis of this compound via Sonogashira coupling was found, the synthesis of analogous compounds provides insight into the likely reaction conditions. For instance, the coupling of various aryl halides with terminal alkynes has been extensively studied.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1-Iodo-4-nitrobenzene (B147127) | Phenylacetylene | Pd(OAc)₂ | Dabco | Not Specified | Not Specified | Quantitative | nih.gov |

| 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | organic-chemistry.org |

| 4-Bromo-3,5-dimethylisoxazole | Various | [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile | 60 | 61 (conversion) | gelest.com |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | Not Specified | Room Temp | Not Specified | wikipedia.org |

This table presents data for analogous reactions due to the absence of specific data for this compound.

Iron-Promoted Synthetic Pathways

In the quest for more sustainable and cost-effective synthetic methods, iron-catalyzed cross-coupling reactions have gained significant attention as an alternative to palladium-based systems. researchgate.net Iron is an earth-abundant and less toxic metal, making it an attractive choice for catalysis.

Several iron-catalyzed methods for the synthesis of alkynes have been developed, including Sonogashira-type couplings. These reactions often employ simple iron salts, such as FeCl₃ or Fe(acac)₃, in combination with a suitable ligand and base. While direct iron-catalyzed alkynylation of nitroarenes is a developing area, the existing literature on iron-catalyzed cross-coupling provides a strong foundation for its application in the synthesis of compounds like this compound.

For example, iron-catalyzed cross-coupling of nonactivated secondary alkyl bromides and iodides with alkynyl Grignard reagents has been reported to proceed in good yields. Another approach involves the decarboxylative alkynylation of carboxylic acids using iron-based catalysts.

Table 2: Examples of Iron-Catalyzed Alkyne Synthesis

| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |

| Secondary Alkyl Bromide | Alkynyl Grignard Reagent | Iron Catalyst | Not Specified | Room Temp | Good | |

| Carboxylic Acid | Alkynyl Grignard Reagent | FeBr₂·H₂O | NMP/THF | Not Specified | Good |

This table illustrates the potential of iron catalysis for alkyne synthesis, though specific examples for this compound are not available.

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. In the context of synthesizing this compound and its derivatives, several strategies can be employed to enhance the environmental benignity of the process.

A key focus in greening the Sonogashira reaction is the development of copper-free methods. The use of copper co-catalysts can lead to the formation of undesired alkyne homocoupling products (Glaser coupling) and introduces a toxic metal into the reaction system. wikipedia.org Copper-free Sonogashira reactions have been successfully developed, often utilizing specific palladium catalysts and ligands that promote the reaction without the need for a copper co-catalyst. libretexts.org

The choice of solvent is another critical aspect of green chemistry. Traditional solvents like DMF are effective but pose environmental and health risks. wikipedia.org Research has focused on utilizing greener solvents, such as water or bio-derived solvents. wikipedia.org Performing Sonogashira reactions in aqueous media at room temperature represents a significant advancement in sustainable chemistry. wikipedia.org

Catalyst recycling is another important green chemistry principle. The use of heterogeneous catalysts or catalysts supported on polymers allows for their recovery and reuse, reducing waste and cost. libretexts.org For instance, palladium nanoparticles supported on various materials have shown high catalytic activity and recyclability in Sonogashira couplings.

Furthermore, the use of more sustainable catalysts, such as those based on iron, aligns with the principles of green chemistry by replacing precious and toxic metals with abundant and more environmentally friendly alternatives. researchgate.net

Table 3: Green Chemistry Approaches in Sonogashira-type Reactions

| Green Approach | Example | Advantage | Reference |

| Copper-Free Conditions | Use of specific Pd catalysts and ligands | Avoids toxic copper and side reactions | libretexts.org |

| Aqueous Media | Reaction performed in water | Reduces use of hazardous organic solvents | wikipedia.org |

| Recyclable Catalysts | Polymer-supported or nanoparticle catalysts | Reduces catalyst waste and cost | libretexts.org |

| Iron Catalysis | Use of iron salts as catalysts | Replaces precious metals with an abundant, less toxic alternative | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 2 Ethynyl 1 Methyl 4 Nitrobenzene

Transformations of the Nitro Moiety

The nitro group of 2-ethynyl-1-methyl-4-nitrobenzene is a key site for chemical modification, primarily through reduction to the corresponding amino derivative or, under specific conditions, by acting as a leaving group in nucleophilic aromatic substitution reactions.

Reduction Pathways to Amino Derivatives

The selective reduction of the nitro group in the presence of a terminal alkyne is a crucial transformation, yielding the valuable building block 2-ethynyl-1-methyl-4-aminobenzene. Achieving this chemoselectivity can be challenging, as many reducing agents can also affect the triple bond. However, several methods have been developed for the selective reduction of nitroarenes bearing alkyne functionalities.

Commonly employed reagents for this transformation include catalytic hydrogenation with specific catalysts that show preference for the nitro group. For instance, systems like palladium on carbon (Pd/C) can be used under controlled conditions. Other effective methods involve the use of metal-based reducing agents in acidic or neutral media. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic and effective reagent for this purpose. Additionally, iron powder in acidic solutions, such as acetic acid, provides a milder and more economical alternative.

More advanced catalytic systems have also been reported for the chemoselective reduction of nitro groups in molecules containing other reducible functionalities like alkynes. Ruthenium-catalyzed reductions using a combination of a ruthenium complex, such as RuCl₂(PPh₃)₃, with a stoichiometric reductant like zinc powder and water in the presence of a base like potassium hydroxide (B78521), have demonstrated high selectivity for the nitro group. nih.gov Metal-free reduction methods, for example using tetrahydroxydiboron, have also emerged as a green and efficient alternative, tolerating sensitive functional groups like alkynes.

A summary of common reduction conditions is presented in the table below.

| Reagent/Catalyst | Solvent | Conditions | Product |

| SnCl₂·2H₂O | Ethanol | Reflux | 2-Ethynyl-1-methyl-4-aminobenzene |

| Fe / NH₄Cl | Ethanol/Water | Reflux | 2-Ethynyl-1-methyl-4-aminobenzene |

| H₂ / Pd/C | Ethanol | Room Temperature, 1 atm | 2-Ethynyl-1-methyl-4-aminobenzene |

| Na₂S₂O₄ | THF/Water | Room Temperature | 2-Ethynyl-1-methyl-4-aminobenzene |

Nucleophilic Aromatic Substitution with Nitro Group Displacement

The nitro group in nitroarenes can, in some cases, be displaced by strong nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). This reaction is generally facilitated by the presence of strong electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. While the nitro group itself is a powerful activating group for SNAr reactions, it is typically a poor leaving group compared to halogens.

Displacement of a nitro group is more common in highly activated systems, for example, in polynitroarenes or in the presence of other strongly electron-withdrawing substituents. For this compound, the aromatic ring is activated by the para-nitro group. However, direct displacement of the nitro group by common nucleophiles is not a readily observed reaction under standard SNAr conditions. The presence of the methyl and ethynyl (B1212043) groups also influences the electronic and steric environment of the aromatic ring, which can affect the feasibility of such a substitution.

In general, for a nucleophilic aromatic substitution to occur with displacement of the nitro group, harsh reaction conditions and a very strong nucleophile would likely be required. The reaction of piperidine (B6355638) with 1,2,4-trinitrobenzene, for instance, results in the displacement of a nitro group. rsc.org However, for mononitro compounds like this compound, such reactivity is not typical.

Reactivity of the Terminal Ethynyl Group

The terminal alkyne functionality of this compound is a versatile handle for a variety of chemical transformations, including cycloadditions, additions, and halogenations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound is an excellent substrate for this reaction. The electron-withdrawing nitro group can influence the reactivity of the alkyne, but the reaction generally proceeds smoothly.

The standard conditions for CuAAC involve a copper(I) catalyst, which can be generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. The reaction is typically carried out in a variety of solvents, including mixtures of water and organic solvents like t-butanol or THF. The reaction is highly tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules.

The reaction of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst yields the corresponding 1-(2-methyl-4-nitrophenyl)-4-substituted-1H-1,2,3-triazole. The electronic nature of the substituent on the azide can affect the reaction rate, but the reaction is generally high-yielding. nih.govacs.orgresearchgate.netbeilstein-journals.orgbohrium.com

| Azide (R-N₃) | Catalyst System | Solvent | Product |

| Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | 1-(Benzyl)-4-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazole |

| Phenyl azide | CuI | THF | 1-(Phenyl)-4-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazole |

| 3-Azidopropan-1-ol | CuSO₄·5H₂O, Sodium ascorbate | DMF/H₂O | 3-(4-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-1-yl)propan-1-ol |

Other Cycloaddition and Addition Reactions

Beyond CuAAC, the ethynyl group of this compound can participate in other cycloaddition and addition reactions. For instance, it can undergo [3+2] cycloadditions with other 1,3-dipoles like nitrones or nitrile oxides, although these reactions may require more forcing conditions and may lead to mixtures of regioisomers.

Addition reactions across the triple bond are also possible. For example, the hydration of the alkyne to form the corresponding methyl ketone can be achieved, though this often requires harsh acidic conditions and a mercury catalyst. Other additions, such as hydrohalogenation or hydroamination, can also be envisioned, but the selectivity can be an issue due to the electronic nature of the aromatic ring.

Halogenation of the Alkyne

The terminal alkyne of this compound can be halogenated to produce haloalkynes. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate, can yield the corresponding 1-bromo-2-(2-methyl-4-nitrophenyl)acetylene. Similarly, N-chlorosuccinimide (NCS) can be used for chlorination, and iodine in the presence of a base can be used for iodination.

These halogenated alkynes are themselves valuable synthetic intermediates, which can be used in a variety of cross-coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to construct more complex molecular architectures.

| Reagent | Catalyst | Solvent | Product |

| N-Bromosuccinimide (NBS) | AgNO₃ | Acetone | 1-Bromo-2-(2-methyl-4-nitrophenyl)acetylene |

| N-Chlorosuccinimide (NCS) | AgNO₃ | Acetonitrile | 1-Chloro-2-(2-methyl-4-nitrophenyl)acetylene |

| Iodine (I₂) | K₂CO₃ | Methanol (B129727) | 1-Iodo-2-(2-methyl-4-nitrophenyl)acetylene |

Aromatic Ring Functionalization and Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound is dictated by the combined electronic influences of the methyl, ethynyl, and nitro substituents. These groups modulate the electron density of the aromatic system, thereby governing its susceptibility to attack and the orientation of incoming reagents.

The nitro group (-NO₂) at the C4 position is a powerful electron-withdrawing group. quora.com It exerts a strong deactivating effect on the benzene ring towards electrophilic aromatic substitution through both a negative inductive effect (-I) and a negative resonance effect (-R). quora.comquora.com This significantly reduces the electron density of the entire ring, making electrophilic attack much more difficult compared to unsubstituted benzene. quora.commasterorganicchemistry.com The resonance effect withdraws electron density primarily from the ortho and para positions relative to the nitro group, leaving the meta positions (C3 and C5) as the least deactivated sites for potential electrophilic attack. quora.com Conversely, this strong electron withdrawal activates the positions ortho and para to it for nucleophilic aromatic substitution.

The methyl group (-CH₃) at the C1 position is an electron-donating group. It exhibits a positive inductive effect (+I) and hyperconjugation, which pushes electron density into the ring. This makes it an activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this molecule, its activating influence is largely overshadowed by the potent deactivating effect of the nitro group.

Table 1: Electronic Properties of Substituents on the Benzene Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring (Electrophilic Substitution) |

|---|---|---|---|---|

| -NO₂ | 4 | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Strongly Deactivating quora.comquora.com |

| -CH₃ | 1 | Electron-Donating (+I) | Hyperconjugation (Electron-Donating) | Activating |

| -C≡CH | 2 | Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating rsc.org |

Chemo- and Regioselectivity in Multi-Functionalized Systems

In a molecule with multiple reactive sites like this compound, reactions can often be directed to a specific functional group (chemoselectivity) or a particular position (regioselectivity). This selectivity is governed by the reaction conditions and the inherent electronic and steric properties of the substrate.

Chemoselectivity involves the preferential reaction of one functional group over others. In this compound, the primary reactive sites are the nitro group, the ethynyl group, and the aromatic ring itself.

Reduction Reactions: Catalytic hydrogenation can be tailored to selectively reduce either the nitro or the ethynyl group. For instance, many catalytic systems are known to chemoselectively reduce nitroarenes to the corresponding anilines in the presence of other reducible functionalities. acs.orgnih.gov It is possible to achieve high chemoselectivity for the hydrogenation of a substituted nitrobenzene (B124822) to a substituted aniline (B41778) with conversions greater than 99%. acs.org Conversely, under certain palladium or rhodium catalysis conditions, the nitro group can remain inert, allowing for the selective semi-hydrogenation of an ethynyl group to a vinyl group.

Cycloaddition Reactions: The ethynyl group is a prime site for cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The presence of the electron-withdrawing nitro group can enhance the regioselectivity of such reactions.

Substitution on the Ring: The aromatic ring, being heavily deactivated by the nitro group, is unlikely to undergo electrophilic substitution. However, it is highly activated for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitro group. This provides a pathway for introducing nucleophiles onto the ring, a reaction that would be impossible on an activated or unsubstituted benzene ring.

Regioselectivity in this system primarily concerns reactions on the aromatic ring. Due to the powerful directing effect of the nitro group, nucleophilic aromatic substitution is the most significant regioselective reaction to consider. The positions ortho (C3, C5) and para (C6) to the nitro group are electronically activated for nucleophilic attack. However, the steric bulk of the adjacent methyl group at C1 would likely hinder a nucleophile's approach to the C3 position. Therefore, the C5 and C6 positions are the most probable sites for nucleophilic substitution. The relative reactivity of C5 versus C6 would depend on the specific nucleophile and reaction conditions, with C5 being ortho to the nitro group and meta to the methyl group, while C6 is para to the nitro group and meta to the methyl group.

Table 2: Predicted Reactivity and Selectivity for this compound

| Reaction Type | Reactive Site | Expected Outcome | Controlling Factors |

|---|---|---|---|

| Catalytic Hydrogenation | Nitro Group | Selective reduction to 2-Ethynyl-1-methyl-4-aminobenzene. | Choice of catalyst and reaction conditions. acs.orgnih.gov |

| Catalytic Hydrogenation | Ethynyl Group | Selective reduction to 2-Vinyl-1-methyl-4-nitrobenzene. | Specific catalysts (e.g., Pd/Rh) can favor this pathway. |

| Azide-Alkyne Cycloaddition | Ethynyl Group | Formation of a triazole ring. | The ethynyl group is highly reactive in this type of reaction. |

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic Ring (C5 or C6) | Substitution of a leaving group (if present) or addition-elimination. | Strong activation by the -NO₂ group at ortho/para positions. Steric hindrance at C3. |

Applications in Advanced Materials Science and Supramolecular Chemistry

Integration into Functionalized Polymer Systems

The presence of the terminal alkyne (ethynyl) group allows 2-ethynyl-1-methyl-4-nitrobenzene to act as a monomer or a functionalizing agent in the development of advanced polymer systems. These polymers often exhibit unique thermal, electronic, and structural properties.

Polymerization of Ethynyl-Substituted Nitrobenzene (B124822) Monomers

The polymerization of monomers containing terminal ethynyl (B1212043) groups, such as this compound, can proceed through several catalytic pathways. nih.gov The bifunctional nature of diethynylarenes, for instance, allows for polymerization to occur at one or both ethynyl bonds, leading to linear, branched, or crosslinked polymer structures. nih.gov For a monosubstituted ethynyl monomer like this compound, polymerization primarily involves the reaction of the –C≡CH group.

Various catalytic systems are employed for the polymerization of aromatic acetylenes. Transition metal catalysts, particularly those based on rhodium, are effective for such polymerizations. nih.gov Anionic polymerization has also been demonstrated as a method to produce linear polymers from diethynylarenes. nih.gov The properties of the resulting polymer are heavily influenced by the polymerization conditions and the specific catalyst used, as these factors determine the degree of polymerization, molecular weight distribution, and intramolecular structure. nih.gov

Table 1: Comparison of Catalytic Systems for Aromatic Alkyne Polymerization

This table presents a general overview of catalytic systems applicable to the polymerization of monomers like this compound, based on findings from related aromatic alkynes.

| Catalyst Type | Typical Monomers | Resulting Polymer Structure | Key Findings |

| Rhodium-based (e.g., [Rh(nbd)acac]) | Diethynylarenes | Branched, some unreacted ethynyl groups | Polymerization may not be complete, leaving reactive ethynyl groups for further reactions. nih.gov |

| Cobalt-based (e.g., [(RO)₃P]n·CoHal) | Diethynylarylenes | Crosslinked, thermosetting | Leads to the formation of insoluble, crosslinked polyphenylenes upon curing. nih.gov |

| Anionic Initiators | Diethynylarenes | Linear | Can produce completely linear polymers under specific conditions. nih.gov |

| Radical Initiators (UV/γ-radiation) | Diethynylbenzene | Branched | Reaction of growing macroradicals with the polymer's polyene chain leads to branching. nih.gov |

Crosslinking and Network Formation in Polymer Matrices

The ethynyl group on the this compound moiety is a highly effective functional handle for crosslinking polymer chains. Crosslinking transforms individual polymer chains into a three-dimensional network, a process that dramatically enhances material properties such as thermal stability, mechanical strength, and chemical resistance. youtube.comresearchgate.net The formation of these networks can be initiated thermally, photochemically, or catalytically. harvard.edu

When incorporated into a polymer matrix, the ethynyl groups can undergo reactions like cyclotrimerization to form benzene (B151609) rings as crosslinks or can react via other addition mechanisms. This ability to form highly cross-linked organic solids is a key advantage, leading to materials with a high density of strong carbon-carbon bonds. harvard.edu The chemical and physical properties of the resulting polymer network are dependent on the nature of the monomeric units and the density and functionality of the crosslinks. researchgate.netresearchgate.net Dual dynamic networks (DDNs), which incorporate two distinct types of crosslinkers, can be designed to create materials with tailored thermal, mechanical, and responsive properties. nih.gov

Radiation-Induced Polymerization Studies

Ionizing radiation, such as gamma (γ) rays, provides an alternative method for initiating polymerization and crosslinking without the need for chemical initiators or catalysts. researchgate.net This technique has been successfully applied to monomers containing alkyne groups and nitro functionalities. researchgate.netrsc.org Nitroethylene, for example, has been shown to polymerize via a radiation-initiated anionic mechanism. rsc.orgnih.gov The high electron affinity of the nitro group can facilitate this process. rsc.org

For polymers modified with surplus alkyne groups, γ-irradiation can induce further crosslinking. researchgate.netchemrxiv.orgresearchgate.net This process increases the crosslink density, leading to macroscopic changes in the material, such as hydrogel contraction. researchgate.net The degree of contraction has been found to scale linearly with the applied radiation dose. researchgate.net This radiation-induced crosslinking of ethynyl groups can be used to "weld" or fuse separate polymer objects together, demonstrating the reactivity of the terminal alkyne under irradiation. researchgate.net Aromatic polysulfones, for instance, undergo both crosslinking and chain scission during γ-irradiation, with crosslinking being the dominant process in a vacuum. uq.edu.au

Utilization in Metal-Organic Framework (MOF) Design

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. capes.gov.brresearchgate.net The tunability of their structure and function makes them promising for applications in gas storage, separation, and catalysis. researchgate.netarxiv.org The compound this compound, when appropriately functionalized to include a coordinating group (e.g., a carboxylate), can serve as a versatile organic linker in MOF synthesis.

Ligand Design and Coordination Chemistry for MOF Assembly

The design of the organic linker is crucial as its geometry, length, and functional groups dictate the topology and properties of the resulting MOF. capes.gov.brresearchgate.netrsc.org To be used as a linker, this compound would typically be chemically modified to incorporate coordinating groups like carboxylates, which readily bind to metal ions. researchgate.net For example, Sonogashira coupling reactions could be used to attach carboxylic acid-bearing aromatic groups to the ethynyl terminus.

The self-assembly process during MOF synthesis involves the coordination of these linkers with metal ions or clusters (Secondary Building Units, SBUs) in a solvent, often under hydro- or solvothermal conditions. nih.gov The final structure is a coordination polymer network with potential voids. researchgate.net In some cases, ligands can be generated in situ during the MOF synthesis. For instance, nitro-containing precursors can be reduced to form amine ligands directly within the reaction mixture. nih.gov

Role of Ethynyl and Nitro Groups in Tunable MOF Structures

The functional groups on the organic linker play a critical role in tuning the MOF's properties. capes.gov.brarxiv.org

The nitro group (–NO₂) is strongly electron-withdrawing. Its inclusion in a MOF linker can:

Increase Lewis Acidity: The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers in the MOF, making it a more effective catalyst for certain reactions. researchgate.net

Enhance Gas Adsorption: The polar nitro group can improve the adsorption of specific gases through dipole-quadrupole interactions. This has been shown to be effective for CO₂ capture. researchgate.net

Facilitate Specific Binding: The nitro group can form hydrogen bonds and other non-covalent interactions within the MOF pores, which can be exploited for selective binding of guest molecules. nih.gov Studies have shown that a nitro group can provoke significant induced-fit adaptations in a binding pocket. nih.gov

The ethynyl group (–C≡CH) contributes to the linker's properties by:

Providing Rigidity and Linearity: The triple bond imparts rigidity to the linker, which helps in the formation of well-defined and stable porous structures.

Tuning Pore Size and Geometry: As a linear spacer, the ethynyl group can be used to extend the length of the linker, thereby systematically increasing the pore size of the MOF.

Post-Synthetic Modification: The reactive ethynyl group can serve as a site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF after its initial synthesis.

Enhancing Gas Selectivity: Ethynyl-modified MOFs have demonstrated highly efficient selective gas adsorption, with the functionalized, restricted pore channels improving both adsorption capacity and selectivity. nih.gov

Table 2: Influence of Functional Groups on MOF Properties

This table summarizes the general effects of incorporating ethynyl and nitro groups into organic linkers for MOF synthesis.

| Functional Group | Property Influence | Mechanism | Potential Application |

| Nitro (–NO₂) | Enhanced Gas Adsorption (e.g., CO₂) | The polar nitro group creates strong dipole-quadrupole interactions with guest molecules. researchgate.net | Carbon capture, Gas separation |

| Increased Catalytic Activity | The electron-withdrawing effect increases the Lewis acidity of metal sites. researchgate.net | Heterogeneous catalysis | |

| Selective Molecular Recognition | Can act as a hydrogen bond acceptor and induce conformational changes in the framework. nih.gov | Chemical sensing, Drug delivery | |

| Ethynyl (–C≡CH) | Framework Stability & Rigidity | The linear and rigid nature of the C≡C bond contributes to robust framework construction. | Gas storage |

| Tunable Pore Dimensions | Acts as a rigid spacer to systematically control the pore size of the MOF. capes.gov.br | Size-selective separations | |

| High Gas Adsorption Selectivity | Creates specific interactions within restricted pore channels, enhancing selectivity for certain gases. nih.gov | Gas purification |

Supramolecular Assembly and Non-Covalent Interactions

The specific substitution pattern of this compound makes it a promising candidate for the construction of well-defined supramolecular architectures. The presence of both hydrogen bond donors (the acetylenic C-H) and acceptors (the nitro group), along with the aromatic platform, allows for a range of directional intermolecular interactions that can guide the self-assembly process.

Self-Assembly Principles Driven by Intermolecular Forces

The self-assembly of molecules into ordered structures is governed by a delicate balance of intermolecular forces. In the case of this compound, several key interactions are expected to play a crucial role. The primary driving forces for the self-assembly of this molecule would be hydrogen bonding and π-π stacking interactions.

Research on analogous compounds provides insight into the potential self-assembly of this compound. For instance, the crystal structure of a related compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, reveals the formation of hexameric clusters through O-H···O hydrogen bonds. nih.govsunway.edu.myresearchgate.net This highlights the strong tendency of the nitro group to participate in hydrogen bonding. In this compound, the acetylenic C-H group can act as a hydrogen bond donor, interacting with the oxygen atoms of the nitro group on a neighboring molecule (C-H···O).

Furthermore, the planar aromatic ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the assembly. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, ethynyl) groups can lead to a polarized aromatic ring, potentially favoring offset or slipped-stacking arrangements to minimize electrostatic repulsion.

A study on 1-chloro-2-methyl-4-nitrobenzene further supports the importance of these interactions, where the crystal structure is stabilized by a combination of C-H···O hydrogen bonds and π···π contacts between adjacent benzene rings. researchgate.netdoaj.orgepa.gov

Table 1: Potential Intermolecular Interactions Driving Self-Assembly of this compound

| Interaction Type | Donor | Acceptor | Significance in Self-Assembly |

| Hydrogen Bonding | Acetylenic C-H | Nitro Group (Oxygen) | Directional control, formation of chains or networks. |

| π-π Stacking | Benzene Ring | Benzene Ring | Stabilization of layered structures. |

| C-H···π Interactions | Methyl C-H | Benzene Ring | Contribution to packing efficiency. |

Exploration of Halogen Bonding and Aromatic Interactions

While this compound does not itself contain a halogen, the principles of halogen bonding are highly relevant when considering its potential to interact with halogenated species in co-crystals or as part of a larger supramolecular system. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor).

The nitro group of this compound can act as a potent halogen bond acceptor. The electron-withdrawing nature of the nitro group creates a region of negative electrostatic potential around its oxygen atoms, making them ideal partners for interaction with the electropositive region (the σ-hole) on a halogen atom of another molecule.

Theoretical studies on nitrobenzene have shown its ability to form halogen bonds with various dihalogen molecules (Cl₂, Br₂, I₂). The strength of this interaction is influenced by the polarizability of the halogen atom, with stronger bonds formed with heavier halogens. The presence of other substituents on the benzene ring, such as the methyl and ethynyl groups in the target molecule, would further modulate the electron density on the nitro group and, consequently, the strength of the halogen bond.

Aromatic interactions, particularly π-π stacking as mentioned earlier, are also central to the supramolecular chemistry of this compound. The combination of the electron-donating methyl group and the electron-withdrawing nitro and ethynyl groups creates a quadrupole moment on the aromatic ring, which can lead to specific and directional π-π stacking geometries, such as parallel-displaced or T-shaped arrangements, to optimize electrostatic interactions.

Host-Guest Chemistry with Ethynyl-Nitrobenzene Derivatives

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule, which has a cavity, and a smaller 'guest' molecule that fits within it. While there is no specific research detailing the host-guest chemistry of this compound, its structural features suggest potential roles as a guest molecule.

The size and shape of this compound, along with its functional groups capable of non-covalent interactions, make it a suitable candidate for encapsulation within various host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The aromatic ring can be accommodated within the hydrophobic cavity of these hosts, while the nitro and ethynyl groups could engage in specific interactions with the host's portal or functional groups.

For example, the nitro group could form hydrogen bonds with hydroxyl groups on the rim of a cyclodextrin, while the ethynyl group could interact with the π-electron-rich interior of a calixarene. The binding affinity and selectivity would be dictated by the complementarity in size, shape, and chemical properties between the host and the guest.

Research on the host-guest interactions of nitroaromatic compounds with various macrocycles has demonstrated the feasibility of such complex formation. The encapsulation of a guest like this compound within a host cavity can significantly alter its physical and chemical properties, such as solubility and reactivity, which is a key aspect of creating functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethynyl 1 Methyl 4 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the predicted ¹H NMR spectrum of 2-ethynyl-1-methyl-4-nitrobenzene, distinct signals are expected for the acetylenic proton, the methyl protons, and the three aromatic protons. The electron-withdrawing nature of the nitro group and the ethynyl (B1212043) group, combined with the electron-donating effect of the methyl group, leads to a predictable distribution of chemical shifts in the aromatic region. wisc.eduacs.org

The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing at the highest chemical shift. The proton between the methyl and nitro groups (H-5) would be next, followed by the proton adjacent to the ethynyl group (H-6). The methyl protons would appear as a sharp singlet, and the terminal alkyne proton would also be a singlet. mnstate.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.1 - 8.3 | d | Aromatic H-3 |

| ~7.8 - 8.0 | dd | Aromatic H-5 |

| ~7.5 - 7.7 | d | Aromatic H-6 |

| ~3.5 | s | Acetylenic H (C≡C-H) |

| ~2.6 | s | Methyl H (-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are anticipated: six for the aromatic carbons, two for the alkyne carbons, and one for the methyl carbon. The carbon atom attached to the nitro group (C-4) is expected to be significantly downfield due to strong electron withdrawal. stackexchange.comresearchgate.net Conversely, the carbon bearing the methyl group (C-1) would be shifted slightly upfield relative to an unsubstituted carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148 | Aromatic C-4 (C-NO₂) |

| ~140 | Aromatic C-1 (C-CH₃) |

| ~135 | Aromatic C-5 |

| ~125 | Aromatic C-3 |

| ~123 | Aromatic C-6 |

| ~120 | Aromatic C-2 (C-C≡CH) |

| ~83 | Alkyne C (Ar-C≡) |

| ~80 | Alkyne C (≡C-H) |

| ~21 | Methyl C (-CH₃) |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the nitro, alkyne, and aromatic moieties. pressbooks.pub The nitro group typically presents two strong bands corresponding to asymmetric and symmetric stretching. orgchemboulder.com The terminal alkyne is identifiable by a sharp C-H stretch and a weaker C≡C triple bond stretch. youtube.com

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | C-H Stretch | Terminal Alkyne |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Methyl |

| ~2150-2100 | C≡C Stretch | Alkyne |

| ~1550-1475 | Asymmetric N-O Stretch | Nitroaromatic |

| ~1360-1290 | Symmetric N-O Stretch | Nitroaromatic |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this molecule, the symmetric stretch of the nitro group and the C≡C triple bond stretch are expected to produce strong Raman signals. semanticscholar.orgresearchgate.net Graphene-enhanced Raman spectroscopy (GERS) has also been shown to be a powerful tool for observing nitroaromatic compounds. nih.gov

Table 4: Predicted Characteristic Raman Shifts

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2150-2100 | C≡C Stretch | Alkyne (Strong) |

| ~1600 | C=C Stretch | Aromatic Ring (Medium) |

| ~1360-1290 | Symmetric N-O Stretch | Nitroaromatic (Strong) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns under ionization. The molecular formula of this compound is C₉H₇NO₂, corresponding to a molecular weight of approximately 161.16 g/mol . The molecular ion peak (M⁺) would therefore be observed at an m/z (mass-to-charge ratio) of 161.

The fragmentation of nitroaromatic compounds is well-documented. nih.gov Common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) or parts of it, such as NO (30 Da) and O (16 Da). elsevierpure.comyoutube.com The presence of the methyl and ethynyl groups provides additional potential fragmentation points.

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Predicted Fragment Identity | Description of Loss |

|---|---|---|

| 161 | [C₉H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 146 | [C₈H₅NO₂]⁺ | Loss of -CH₃ (M-15) |

| 131 | [C₉H₇O]⁺ | Loss of -NO (M-30) |

| 115 | [C₉H₇]⁺ | Loss of -NO₂ (M-46) |

| 103 | [C₈H₇]⁺ | Loss of -NO₂ and -C |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.

For this compound (C₉H₇NO₂), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement that matches its theoretical exact mass. This technique is fundamental in synthetic chemistry to verify the identity of a newly synthesized compound.

Research Findings: Specific High-Resolution Mass Spectrometry data for this compound has not been reported in the reviewed scientific literature. Therefore, no experimental mass-to-charge ratios or fragmentation patterns can be presented. For related isomers like 1-ethynyl-4-nitrobenzene, the exact mass is a key parameter reported in its characterization. nih.govnist.gov

| Chemical Formula | Theoretical Exact Mass [M] | Adduct | Expected m/z | Experimental m/z |

|---|---|---|---|---|

| C₉H₇NO₂ | 161.0477 | [M+H]⁺ | 162.0550 | Data not available |

| C₉H₇NO₂ | 161.0477 | [M+Na]⁺ | 184.0371 | Data not available |

| C₉H₇NO₂ | 161.0477 | [M-H]⁻ | 160.0404 | Data not available |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, investigates the electronic structure of molecules by probing the transitions between different electronic energy levels upon absorption or emission of light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption spectrum is influenced by the π-conjugated system of the benzene (B151609) ring and the electronic effects of its substituents (the nitro group, ethynyl group, and methyl group). The nitro group, being a strong electron-withdrawing group, typically causes a red-shift (a shift to longer wavelengths) of the absorption bands.

Research Findings: No specific UV-Vis absorption spectra for this compound are available in the surveyed literature. Studies on similar molecules, such as 2-nitrobenzyl methyl ether, show characteristic absorptions that are analyzed to understand photochemical reactions. nist.gov For instance, nitrophenols exhibit absorption maxima above 290 nm. sigmaaldrich.com

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| This compound | Not available | Data not available | Data not available |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. It is a highly sensitive technique used to study the electronic properties of molecules and their excited states. While many aromatic compounds fluoresce, the presence of a nitro group often quenches fluorescence, meaning it provides a non-radiative pathway for the excited state to return to the ground state, thus diminishing or eliminating light emission.

Research Findings: There are no published fluorescence spectroscopy studies for this compound. It is plausible that, like many other nitroaromatic compounds, it would exhibit weak or no fluorescence due to the quenching effect of the nitro group.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| This compound | Not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring, the orientation of the nitro and ethynyl substituents, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding structure-property relationships.

Research Findings: A crystal structure for this compound has not been reported. However, crystallographic studies on closely related compounds, such as 1-ethynyl-2-nitrobenzene (B95037) and 1-chloro-2-methyl-4-nitrobenzene, provide insights into how the nitro group interacts with adjacent functionalities and influences molecular packing through hydrogen bonds and π-π stacking interactions. nih.govnist.gov

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Molecules per unit cell (Z) | Data not available |

Computational Chemistry and Theoretical Studies on 2 Ethynyl 1 Methyl 4 Nitrobenzene

Quantum Chemical Calculations

Molecular Orbital Analysis and Frontier Orbital Theory

Specific molecular orbital analysis, including the energies and surfaces of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 2-Ethynyl-1-methyl-4-nitrobenzene , is not available in the current literature. This information is crucial for predicting the compound's reactivity and electronic properties.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

There are no available computational studies that predict the ¹H or ¹³C NMR chemical shifts for This compound .

Vibrational Frequency Analysis

No theoretical vibrational frequency analysis for This compound has been reported. This analysis would typically yield predicted infrared (IR) or Raman spectra, aiding in the identification of the molecule's characteristic vibrational modes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape of molecules, including this compound. This technique models the atomic motions of a system over time by integrating Newton's laws of motion, providing a detailed view of the molecule's flexibility, preferred shapes (conformations), and the transitions between them. For a substituted benzene (B151609) derivative like this compound, MD simulations can elucidate the rotational dynamics of the nitro, ethynyl (B1212043), and methyl groups relative to the aromatic ring.

The conformational flexibility of this compound is primarily dictated by the torsional or dihedral angles involving the substituents. Key dihedral angles for analysis include:

τ1 (C-C-N-O): Describes the rotation of the nitro group relative to the benzene ring.

τ2 (C-C-C≡C): Describes the orientation of the ethynyl group.

τ3 (C-C-C-H): Describes the rotation of the methyl group.

The planarity of the nitro group with the benzene ring is a significant factor in determining the electronic properties of nitroaromatic compounds. While theoretical calculations on nitrobenzene (B124822) often predict a planar equilibrium structure, large-amplitude torsional motion of the nitro group is expected. researchgate.net MD simulations can track the distribution of the C-C-N-O dihedral angle over time, revealing the energetic barrier to rotation and the probability of non-planar conformations. In related nitrobenzene systems, analysis of dihedral angles has been crucial to understanding substrate positioning and orientation within enzyme active sites. rutgers.eduacs.org

The setup of an MD simulation for this compound would involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, must be chosen. Popular force fields for organic molecules include AMBER, CHARMM, and GROMOS. rutgers.edunih.gov The molecule would then be placed in a simulation box, often filled with a solvent like water or a non-polar solvent like dichloromethane (B109758) to mimic experimental conditions. nih.gov The system is then subjected to energy minimization to remove any unfavorable starting contacts, followed by a period of equilibration where the temperature and pressure are brought to the desired values. Finally, a production simulation is run for a duration sufficient to sample the relevant conformational space, which can range from nanoseconds to microseconds depending on the complexity of the molecular motions. nih.govnih.gov

Analysis of the resulting trajectory provides detailed information on the molecule's conformational preferences. By plotting the probability distribution of the key dihedral angles, one can identify the most stable conformers as peaks in the distribution. The simulations can also reveal correlations between the motions of different substituent groups. For instance, the rotational preference of the nitro group might be influenced by the orientation of the adjacent methyl group due to steric hindrance. Such detailed dynamic information is complementary to static quantum chemical calculations and provides a more realistic picture of the molecule's behavior in a given environment. nih.govnih.gov

Below is a hypothetical data table representing the kind of results that could be obtained from an MD simulation of this compound in a toluene (B28343) solvent at 298 K. The table shows the average values and standard deviations for the principal dihedral angles, which indicate the most populated conformational states and their flexibility.

| Dihedral Angle | Atoms Involved | Average Value (degrees) | Standard Deviation (degrees) | Most Populated Range (degrees) |

| Nitro Group Torsion (τ1) | C2-C1-N-O1 | 8.5 | ± 15.2 | -20 to +20 |

| Ethynyl Group Torsion (τ2) | C3-C2-C≡CH | 0.5 | ± 5.1 | -10 to +10 |

| Methyl Group Rotation (τ3) | C6-C1-CH3 | 58.7 | ± 30.5 | 30 to 90 |

Note: This data is illustrative and represents plausible findings from a molecular dynamics simulation. The atom numbering corresponds to standard IUPAC nomenclature for the benzene ring, with C1 being the carbon attached to the methyl and nitro groups.

This analysis would suggest that the ethynyl group exhibits relatively free rotation or lies nearly coplanar with the benzene ring, indicated by a small average torsion angle and deviation. The nitro group shows a preference for near-planarity but with significant oscillations, as seen in other nitroaromatic compounds. researchgate.net The methyl group would be expected to rotate freely, populating a wide range of conformations. Such insights are critical for understanding how the molecule's shape influences its interactions and reactivity.

Conclusion and Future Research Directions

Emerging Paradigms in Ethynyl-Substituted Nitroaromatic Chemistry

The field of ethynyl-substituted nitroaromatic chemistry is witnessing a shift towards the design of molecules with tailored electronic and chemical properties. A key paradigm is the use of these compounds as building blocks for more complex molecular architectures. The nitro group's strong electron-withdrawing nature significantly influences the reactivity of the ethynyl (B1212043) group, making it susceptible to nucleophilic addition and cycloaddition reactions.

Furthermore, the selective reduction of the nitro group to an amino group provides a versatile handle for further functionalization, leading to a diverse range of substituted anilines. These anilines are valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers. Research indicates that nitro-containing molecules exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties, suggesting potential for the development of new therapeutic agents. nih.gov

Potential for Novel Chemical Transformations and Methodologies

The structure of 2-Ethynyl-1-methyl-4-nitrobenzene is ripe for the exploration of novel chemical transformations. The ethynyl group can undergo a variety of reactions, including:

Sonogashira coupling: To form more extended conjugated systems.

Click chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition, to generate triazole-containing compounds.

Cycloaddition reactions: With various dienes and 1,3-dipoles to construct complex heterocyclic systems.

The nitro group, beyond its reduction to an amine, can also participate in other transformations. For instance, displacement of the nitro group via nucleophilic aromatic substitution is a synthetically useful process. acs.org The development of new catalytic systems for the selective transformation of one functional group in the presence of others is a significant area of future research. For example, chemoselective hydrogenation of the nitro group without affecting the ethynyl moiety, or vice versa, would be a valuable synthetic tool. bohrium.com

Prospective Contributions to Advanced Functional Materials and Molecular Devices

Ethynyl-substituted nitroaromatics are promising candidates for the development of advanced functional materials. The significant dipole moment arising from the donor-acceptor nature of the substituents makes them interesting for applications in nonlinear optics (NLO). The extended π-conjugation that can be achieved through polymerization or coupling reactions of the ethynyl group can lead to materials with interesting electronic and photophysical properties.

These compounds can also serve as sensitive fluorescent probes for the detection of various analytes. The fluorescence of a conjugated system can be quenched or enhanced upon interaction with specific ions or molecules. For instance, polyaniline composites have been used for the fluorescence sensing of nitroaromatic compounds. mdpi.com The incorporation of this compound into polymer backbones could lead to new materials for chemical sensing, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Data Tables

Table 1: Physicochemical Properties of Related Nitroaromatic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Ethynyl-4-nitrobenzene | 937-31-5 | C₈H₅NO₂ | 147.13 | 148-150 |

| 4-Nitrotoluene (B166481) | 99-99-0 | C₇H₇NO₂ | 137.14 | 52-54 |

| 4-Ethynyl-2-methyl-1-nitrobenzene | 187869-73-4 | C₉H₇NO₂ | 161.16 | Not available |

| 2-Ethyl-4-methyl-1-nitrobenzene | 102878-75-1 | C₉H₁₁NO₂ | 165.19 | Not available |

Data for 1-Ethynyl-4-nitrobenzene and 4-Nitrotoluene sourced from Sigma-Aldrich and NIST WebBook respectively. sigmaaldrich.comnist.govsigmaaldrich.com Data for 4-Ethynyl-2-methyl-1-nitrobenzene and 2-Ethyl-4-methyl-1-nitrobenzene sourced from PubChem. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Ethynyl-1-methyl-4-nitrobenzene?

- Methodological Answer : The synthesis typically involves nitration and ethynylation steps. For nitration, use a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) to favor para-substitution due to the methyl group's directing effects. Ethynylation can be achieved via Sonogashira coupling with a palladium catalyst, requiring inert conditions (argon/nitrogen atmosphere) and anhydrous solvents (e.g., THF or DMF). Monitor reaction progress using TLC or HPLC to avoid over-nitration or side reactions .

Q. How should researchers handle and store this compound safely in the lab?

- Methodological Answer : Store the compound in a dry, cool environment (2–8°C) in amber glass vials to prevent photodegradation. Use closed systems or fume hoods during handling to minimize dust/aerosol formation. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and a P95 respirator. Avoid skin contact due to its acute toxicity (H302) and irritation potential (H315/H319) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm the ethynyl group (δ ~2.5–3.5 ppm for protons) and nitro group (deshielding effects on adjacent carbons).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (CHNO, exact mass 161.0477).

- FT-IR : Peaks at ~2200 cm (C≡C stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches) .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and thermal conditions?

- Methodological Answer : Stability studies show the compound degrades rapidly in acidic (pH <5) or alkaline (pH >9) conditions, with nitro group reduction observed. Thermal gravimetric analysis (TGA) indicates decomposition above 150°C. For long-term storage, maintain neutral pH buffers and avoid prolonged exposure to heat or light.

| Condition | Stability Outcome |

|---|---|

| pH 5–9, 25°C | Stable for >6 months |

| pH <5 or >9, 25°C | Decomposition within 24 hours |

| 150°C (dry) | Rapid nitro group cleavage |

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts in coupling reactions)?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, ethynyl group reactivity in Sonogashira couplings may produce homocoupled byproducts (diynes). Mitigate this by:

- Optimizing catalyst loading (e.g., Pd(PPh) at 2–5 mol%).

- Using excess alkyne precursor to favor cross-coupling.

- Analyzing reaction mixtures via GC-MS or HPLC to identify side products and adjust conditions iteratively .

Q. What strategies enhance the compound’s solubility for applications in materials science?

- Methodological Answer : The nitro and ethynyl groups confer low polarity, limiting solubility in aqueous media. Strategies include:

- Derivatization: Introduce sulfonate or carboxylate groups via electrophilic substitution.

- Co-solvent systems: Use DMSO:water (1:4) or THF:ethanol (3:1) mixtures.

- Micellar encapsulation with surfactants (e.g., SDS) for colloidal dispersion .

Q. What are the key decomposition pathways under oxidative/reductive conditions?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, forming 2-Ethynyl-1-methyl-4-aminobenzene.

- Oxidation : Strong oxidants (e.g., KMnO) cleave the ethynyl group, yielding 4-nitrobenzoic acid derivatives.

Monitor pathways using in situ Raman spectroscopy or cyclic voltammetry .

Safety and Best Practices

Q. What engineering controls are critical when scaling up synthesis?

- Methodological Answer : Implement explosion-proof equipment for nitration steps. Use jacketed reactors with temperature-controlled cooling to manage exothermic reactions. Install local exhaust ventilation (LEV) systems to capture toxic vapors/dust. Conduct hazard operability (HAZOP) studies before pilot-scale synthesis .

Q. How to validate purity for pharmaceutical intermediate applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.